3-Fluoro-3',4'-dimethoxy-[1,1'-biphenyl]-2-amine
Description
3-Fluoro-3',4'-dimethoxy-[1,1'-biphenyl]-2-amine is a biphenyl derivative featuring a fluorine atom at the 3-position of the first benzene ring, a primary amine group at the 2-position, and two methoxy (-OCH₃) groups at the 3' and 4' positions of the second benzene ring.
Properties
Molecular Formula |
C14H14FNO2 |
|---|---|
Molecular Weight |
247.26 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-6-fluoroaniline |
InChI |
InChI=1S/C14H14FNO2/c1-17-12-7-6-9(8-13(12)18-2)10-4-3-5-11(15)14(10)16/h3-8H,16H2,1-2H3 |
InChI Key |
LPLFPYRJJWDGQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=CC=C2)F)N)OC |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling
A widely used method for biphenyl synthesis, this approach involves coupling a fluorinated aryl halide with a methoxy-substituted boronic acid.
Key Steps
-
Preparation of 3-fluoro-2-iodoaniline :
-
Cross-Coupling :
Advantages
-
High regioselectivity for ortho-fluoro substitution.
-
Methoxy groups remain stable under coupling conditions.
Limitations
-
Requires pre-functionalized boronic acid, which may necessitate additional protection/deprotection steps.
Ullmann-Type Coupling
Alternative route for biphenyl formation using copper catalysis.
Key Steps
Fluorination Methods
Notes
-
Electrophilic fluorination is preferred for ortho-fluoro regioselectivity.
-
Late-stage methods risk over-fluorination or decomposition of methoxy groups.
Methoxylation
Methoxy groups are typically introduced via:
-
Methylation of phenolic precursors :
-
Protection/deprotection :
Optimized Synthetic Protocols
Route A: Suzuki Coupling
Reagents :
-
3-Fluoro-2-iodoaniline (1.0 eq), 3',4'-dimethoxyphenylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq), DMF, 80°C, 12 h.
Yield : 75–85% (based on analogous systems).
Route B: Ullmann Coupling
Reagents :
-
3-Fluoro-2-chloroaniline (1.0 eq), 3',4'-dimethoxyphenylmagnesium bromide (1.1 eq), CuI (10 mol%), 1,10-phenanthroline (20 mol%), PEG-400, 190°C, 22 h.
Yield : 70–80% (extrapolated from).
Post-Processing : Crystallization from toluene/petroleum ether.
Critical Challenges and Solutions
Comparative Analysis of Methods
| Parameter | Suzuki Coupling | Ullmann Coupling |
|---|---|---|
| Catalyst | Pd(0) | Cu(I) |
| Temperature | 80–100°C | 190°C |
| Reaction Time | 12 h | 22 h |
| Yield | 75–85% | 70–80% |
| Scalability | High | Moderate |
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3’,4’-dimethoxy-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or sodium hydride in polar aprotic solvents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-3’,4’-dimethoxy-[1,1’-biphenyl]-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-3’,4’-dimethoxy-[1,1’-biphenyl]-2-amine involves its interaction with molecular targets such as CRAC channels. By inhibiting these channels, the compound can modulate calcium entry into cells, affecting various cellular processes . This inhibition is achieved through binding to specific sites on the channel proteins, altering their conformation and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Biphenyl Amines
3',4',5'-Trifluoro-[1,1'-Biphenyl]-2-Amine
- Structure : Three fluorine atoms at 3',4',5' positions.
- Key Data : Synthesized via a three-step process with 73% yield and 99.88% purity. Used as an intermediate for Fluxapyroxad, a fungicide .
- Comparison : The trifluoro derivative exhibits stronger electron-withdrawing effects compared to the target compound. This likely enhances its stability in agrochemical applications but reduces solubility due to the absence of polar methoxy groups.
3',4'-Difluoro-[1,1'-Biphenyl]-2-Amine
- Structure : Fluorines at 3' and 4' positions (CAS: 873056-62-3).
- Key Data : Molecular weight 205.21 g/mol; used in analytical method validation and quality control .
- Comparison : The difluoro compound lacks methoxy groups, making it less polar than the target. This difference could affect its pharmacokinetic profile in pharmaceutical applications.
Methoxy-Substituted Biphenyl Amines
4'-Methoxy-[1,1'-Biphenyl]-2-Amine (S1m)
- Structure : Single methoxy group at the 4' position.
- Key Data : Synthesized with 76% yield via Suzuki coupling .
Zingerone Dimer [4,4'-(6,6'-Dihydroxy-5,5'-Dimethoxy-[1,1'-Biphenyl]-3,3'-Diyl)Bis(Butan-2-One)]
Methyl-Substituted Biphenyl Amines
3'-Fluoro-4'-Methyl-[1,1'-Biphenyl]-3-Amine
Physicochemical Comparison
*LogP estimated using fragment-based methods.
Biological Activity
3-Fluoro-3',4'-dimethoxy-[1,1'-biphenyl]-2-amine is a synthetic organic compound characterized by its biphenyl structure, which includes a fluorine atom, two methoxy groups, and an amine group. Its molecular formula is CHFNO with a molecular weight of approximately 273.29 g/mol. This compound has garnered attention due to its potential biological activities, particularly in modulating calcium signaling pathways.
The unique electronic properties of this compound arise from the combination of electron-donating methoxy groups and an electron-withdrawing fluorine atom. These characteristics influence the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 273.29 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| Flash Point | Not specified |
Research indicates that this compound acts as an inhibitor of calcium release-activated calcium (CRAC) channels. By modulating calcium entry into cells, this compound has potential therapeutic implications for conditions such as chronic lymphocytic leukemia and other diseases associated with abnormal calcium signaling.
Inhibition of CRAC Channels
The primary biological activity of this compound is its ability to inhibit CRAC channels. This inhibition can lead to altered cellular processes related to calcium signaling, which is critical in various physiological and pathological contexts.
Case Studies
- Chronic Lymphocytic Leukemia (CLL) : In studies focusing on CLL, compounds that inhibit CRAC channels have shown promise in reducing cell proliferation and inducing apoptosis in malignant cells. The use of this compound may enhance treatment efficacy when combined with existing therapies.
- Calcium Signaling Disorders : Abnormalities in calcium signaling are implicated in numerous diseases, including neurodegenerative disorders and cardiac diseases. The potential of this compound to modulate these pathways suggests it could be beneficial in developing new therapeutic strategies.
Research Findings
Recent studies have highlighted the importance of the specific positioning of functional groups in this compound, which significantly influences its biological activity compared to similar compounds. The electronic and steric properties imparted by the methoxy and fluorine groups are crucial for its interaction with biological targets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-fluoro-3',4'-dimethoxy-[1,1'-biphenyl]-2-amine?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to construct the biphenyl backbone. Fluorination and methoxylation steps are typically introduced using electrophilic fluorinating agents (e.g., Selectfluor) and methoxy-protected intermediates. Post-synthetic deprotection and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) are critical for isolating the final product. Reaction optimization should focus on temperature control (e.g., 80–100°C) and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to minimize byproducts .
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm aromatic proton environments and substituent positions (e.g., methoxy and fluorine groups).
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns.
- HPLC : Reverse-phase chromatography to assess purity (>95% is standard for research-grade material).
Discrepancies in spectral data (e.g., unexpected peaks in NMR) should be resolved by repeating synthesis or using 2D NMR techniques (e.g., COSY, HSQC) .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : The amine group and fluorinated aromatic ring make the compound sensitive to oxidation and moisture. Store under inert gas (argon or nitrogen) at 2–8°C in amber vials. Conduct stability tests via accelerated degradation studies (e.g., exposure to light, heat, or humidity) monitored by TLC or HPLC. Degradation products often include oxidized amines (e.g., nitro derivatives) or demethylated analogs .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during fluorination?
- Methodological Answer : Fluorination using RuCl₃/NaIO₄ in a biphasic solvent system (CCl₄/CH₃CN/H₂O) has shown efficacy for similar fluorinated biphenyls. Key parameters include:
- Stoichiometric Control : Excess NaIO₄ (4.1 equivalents) ensures complete oxidation of intermediates.
- Catalyst Loading : RuCl₃ (0.022 mmol) enhances regioselectivity.
- Workup : Post-reaction extraction with isopropanol and 5% NaHCO₃ minimizes acidic byproducts. Yields >70% are achievable with rigorous optimization .
Q. What strategies resolve contradictions in spectral data for structural confirmation?
- Methodological Answer : Contradictions (e.g., overlapping NMR signals) require orthogonal validation:
- Isotopic Labeling : Introduce deuterated analogs to simplify proton environments.
- X-ray Crystallography : Resolve ambiguous substituent positions via single-crystal analysis.
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software).
Case studies on similar fluorinated biphenyls highlight discrepancies in fluorine coupling constants (³J-F-H), which are resolved via iterative computational refinement .
Q. How does the electronic effect of fluorine influence the compound’s reactivity in further derivatization?
- Methodological Answer : The electron-withdrawing fluorine atom deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the amine group. For example, nitration or halogenation reactions preferentially occur at the 5-position of the fluorinated ring. Kinetic studies using UV-Vis spectroscopy or in situ IR monitoring can quantify reaction rates compared to non-fluorinated analogs .
Q. What biological assays are suitable for evaluating this compound’s potential in medicinal chemistry?
- Methodological Answer : Prioritize assays based on structural analogs:
- Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) due to the biphenyl scaffold’s affinity for ATP-binding pockets.
- CYP450 Metabolism : Assess hepatic stability using human liver microsomes.
- Toxicity Profiling : Use zebrafish or HEK293 cell models to evaluate acute toxicity (IC₅₀).
Fluorinated biphenylamines often exhibit enhanced binding affinity but require metabolic stability optimization via prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
